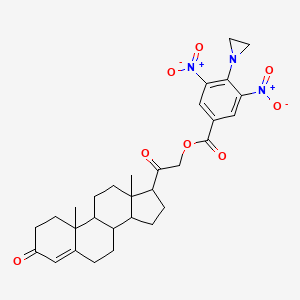
3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pregnane backbone and a benzoate ester functional group.
Méthodes De Préparation
The synthesis of 3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the pregnane backbone: This can be achieved through the oxidation of a suitable steroid precursor.
Introduction of the aziridine group: This step involves the reaction of the intermediate with an aziridine reagent under controlled conditions.
Nitration of the benzoate ester: The final step involves the nitration of the benzoate ester to introduce the nitro groups.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Analyse Des Réactions Chimiques
3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be carried out to modify the nitro groups or other functional groups in the molecule.
Substitution: The aziridine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Applications De Recherche Scientifique
3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate involves its interaction with specific molecular targets. The aziridine group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects. The nitro groups may also play a role in the compound’s reactivity and bioactivity.
Comparaison Avec Des Composés Similaires
3,20-Dioxopregn-4-en-21-yl 4-(aziridin-1-yl)-3,5-dinitrobenzoate can be compared with other similar compounds, such as:
3,20-Dioxopregn-4-en-21-yl 4-(bis(2-chloroethyl)amino)benzoate: Similar structure but different functional groups.
3,20-Dioxopregn-4-en-21-yl 4-(morpholin-4-yl)-3,5-dinitrobenzoate: Similar backbone with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
24235-04-9 |
|---|---|
Formule moléculaire |
C30H35N3O8 |
Poids moléculaire |
565.6 g/mol |
Nom IUPAC |
[2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(aziridin-1-yl)-3,5-dinitrobenzoate |
InChI |
InChI=1S/C30H35N3O8/c1-29-9-7-19(34)15-18(29)3-4-20-21-5-6-23(30(21,2)10-8-22(20)29)26(35)16-41-28(36)17-13-24(32(37)38)27(31-11-12-31)25(14-17)33(39)40/h13-15,20-23H,3-12,16H2,1-2H3 |
Clé InChI |
AQHNHFOCCWIHKM-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(C1CCC2C(=O)COC(=O)C4=CC(=C(C(=C4)[N+](=O)[O-])N5CC5)[N+](=O)[O-])CCC6=CC(=O)CCC36C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



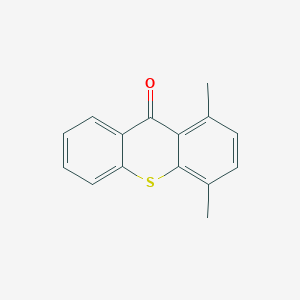

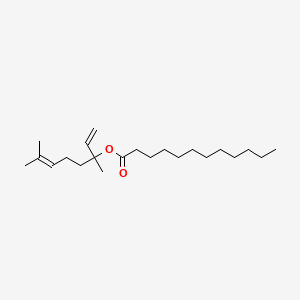
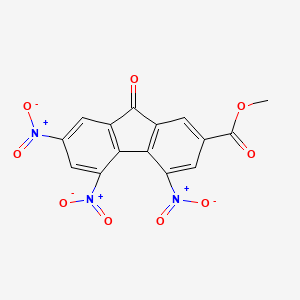

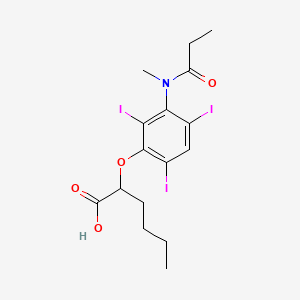
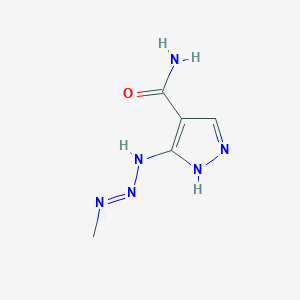

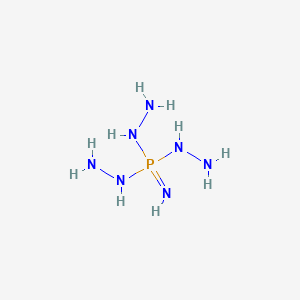

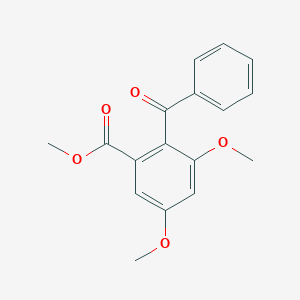

![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)
